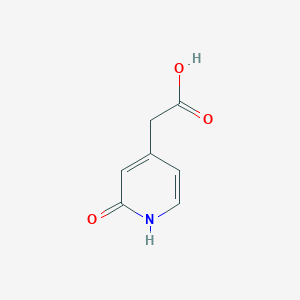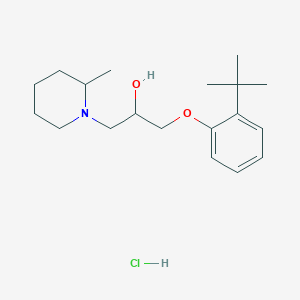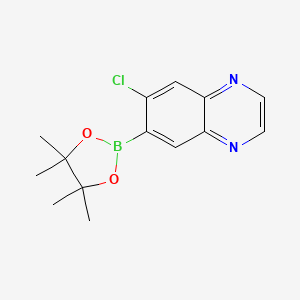
(1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the CAS Number: 1267322-97-3 . It has a molecular weight of 169.23 . It appears in the form of an oil .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H15N3O/c1-3-5-8-7(6-12)9-10-11(8)4-2/h12H,3-6H2,1-2H3 . This indicates that the compound has a specific arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis
“(1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol” is an oil at room temperature . It has a molecular weight of 169.23 .Scientific Research Applications
Drug Discovery
The triazole ring, a core structure in this compound, is known for its stability and versatility in drug design. It mimics the peptide bond, making it a valuable scaffold in medicinal chemistry . This compound could be used to create new pharmacophores for drug discovery, potentially leading to the development of novel therapeutics with improved efficacy and safety profiles.
Organic Synthesis
In organic chemistry, the triazole moiety serves as a stable and reactive intermediate. It can undergo various chemical transformations, enabling the synthesis of complex organic compounds . This particular triazole derivative could be utilized in click chemistry reactions, a method that is widely appreciated for its efficiency and selectivity in building complex molecules.
Polymer Chemistry
Triazoles are integral in the development of polymers with specific properties. They can be incorporated into polymer chains to enhance thermal stability, mechanical strength, and chemical resistance . The subject compound could be explored for its potential to create new polymeric materials with unique characteristics for industrial applications.
Supramolecular Chemistry
The triazole ring’s ability to engage in hydrogen bonding makes it a useful component in supramolecular assemblies . It can be used to construct complex structures with specific functions, such as molecular recognition, catalysis, or self-assembly processes, which are fundamental in the development of nanotechnology and biomimetic materials.
Bioconjugation
Bioconjugation involves attaching two molecules to form a hybrid with unique properties. The triazole ring can act as a linker in bioconjugation, connecting biomolecules like proteins or nucleic acids with other chemical entities . This can be particularly useful in the development of targeted drug delivery systems or diagnostic tools.
Chemical Biology
In chemical biology, triazole derivatives are used to probe biological systems and understand molecular interactions . The compound could be employed to modify biological molecules, helping to elucidate their function and interaction with other biomolecules, which is crucial for understanding disease mechanisms and discovering therapeutic targets.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 1h-1,2,3-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that 1h-1,2,3-triazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been shown to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
(1-ethyl-5-propyltriazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-3-5-8-7(6-12)9-10-11(8)4-2/h12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLURQBEPXXPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1CC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-methylphenyl)benzamide](/img/structure/B2960957.png)

![5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2960961.png)
![methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B2960962.png)
![Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2960963.png)





![2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2960973.png)

![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2960977.png)
